molecular formula C7H7Cl2O2P B3066734 p-Tolyl phosphorodichloridate CAS No. 878-17-1

p-Tolyl phosphorodichloridate

Cat. No. B3066734
CAS RN: 878-17-1
M. Wt: 225.01 g/mol
InChI Key: OSDCKQFKYUESEG-UHFFFAOYSA-N
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Description

P-Tolyl phosphorodichloridate is an organophosphorus compound. It is a derivative of phosphorochloridate, a class of organophosphorus compounds with the formula (RO)2P(O)Cl, where R is an organic substituent . In this case, the R group is a tolyl group, which is related to toluene and has the general formula CH3C6H4 .

Scientific Research Applications

  • Synthesis of Phosphorodiamidates : A study by Sosnovsky and Konieczny (1976) discusses the preparation of phosphorodichloridates, including derivatives from cholesterol, β-sitosterol, testosterone, and other compounds. These phosphorodichloridates were then used to produce corresponding N,N,N′,N′-bis(ethylene)-phosphorodiamidates (G. Sosnovsky & M. Konieczny, 1976).

  • Metabolism of Neurotoxic Chemicals : Nomeir and Abou‐Donia (1986) synthesized metabolites of the industrial neurotoxic chemical tri-o-cresyl phosphate (TOCP), using o-cresyl phosphorodichloridate as an intermediate. This research is significant for understanding the metabolism and potential toxicological impacts of industrial chemicals (A. Nomeir & M. Abou‐Donia, 1986).

  • Synthesis of Cyclic Phosphate Diesters : Penney and Belleau (1978) utilized phenyl phosphorodichloridate (PPDC) in synthesizing non-nucleoside cyclic phosphates. This study highlights the reagent's limitations in preparing certain cyclic phosphates (C. Penney & B. Belleau, 1978).

  • Synthesis of Phosphotriester Derivatives : Boeckel, Oltvoort, and Boom (1981) used bifunctional phosphorylating agents like 2-chlorophenyl phosphorodichloridate for assembling phosphotriester derivatives. This research is crucial for the development of bacterial cell-wall components (C. Boeckel, J. Oltvoort & J. Boom, 1981).

  • Synthesis and Biological Activity of Organophosphorochloridates : Cremlyn, David, and Kishore (1974) discussed the preparation of derivatives like o-biphenyl and p-cumenylphenyl phosphorodichloridates, exploring their biological activities (R. Cremlyn, J. David & N. Kishore, 1974).

  • Synthesis of Phosphorodiamidate Compounds : Malik, Chakraborty, and Ramkumar (2010) synthesized various phosphorodiamidate compounds from phosphorodichloridate intermediates, contributing to our understanding of hydrolysis processes in such compounds (Payal Malik, D. Chakraborty & V. Ramkumar, 2010).

properties

IUPAC Name

1-dichlorophosphoryloxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2O2P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDCKQFKYUESEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007797
Record name 4-Methylphenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyl phosphorodichloridate

CAS RN

878-17-1
Record name p-Tolyl phosphorodichloridate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylphenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 225 g. phosphoryl chloride and 1.6 g. 1-methylimidazole there is added 109 g. cresol over a period of 2 hours at a temperature of 105°C. The temperature is held at 105°-110°C. for two hours to afford cresyl phosphorodichloridate.
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Synthesis routes and methods II

Procedure details

To a mixture of 225 g. phosphoryl chloride and methylamine there is added 109 g. cresol over a period of 2 hours at a temperature of 105°C. The temperature is held at 105°-110°C. for two hours to afford cresyl phosphorodichloridate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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p-Tolyl phosphorodichloridate
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p-Tolyl phosphorodichloridate

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